molecular formula C19H22N2O3 B14720497 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate CAS No. 18770-77-9

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate

Cat. No.: B14720497
CAS No.: 18770-77-9
M. Wt: 326.4 g/mol
InChI Key: GHPAQIRAUSAUGB-UHFFFAOYSA-N
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Description

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing and pigmentation applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This is achieved by treating 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenyl hexanoate under basic conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

    Reduction: The primary products are the corresponding amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.

    Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, altering their activity. The diazenyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl methacrylate
  • 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl acetate
  • 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl butyrate

Uniqueness

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate stands out due to its specific ester group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where controlled hydrolysis or esterification is required.

Properties

CAS No.

18770-77-9

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)diazenyl]phenyl] hexanoate

InChI

InChI=1S/C19H22N2O3/c1-3-4-5-6-19(22)24-18-13-9-16(10-14-18)21-20-15-7-11-17(23-2)12-8-15/h7-14H,3-6H2,1-2H3

InChI Key

GHPAQIRAUSAUGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

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